![molecular formula C11H20N2O3 B12992325 tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate CAS No. 2227204-73-9](/img/structure/B12992325.png)
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold provides a rigid and three-dimensional structure, which can be beneficial in drug design for improving binding affinity and selectivity towards biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of a suitable aziridine with a lactone under basic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives .
Applications De Recherche Scientifique
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is primarily related to its ability to interact with biological targets through its spirocyclic structure. The rigid and three-dimensional nature of the compound allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, further enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic ring, providing different chemical properties.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: A smaller spirocyclic compound with a different ring size and functional groups.
Uniqueness
tert-Butyl (5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is unique due to its specific combination of a spirocyclic ring system and a tert-butyl carbamate group. This combination provides a balance of rigidity and flexibility, making it a valuable scaffold in drug design and other applications.
Propriétés
Numéro CAS |
2227204-73-9 |
|---|---|
Formule moléculaire |
C11H20N2O3 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-5-15-11(8)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
RJQWKGIMKRQSER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCOC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


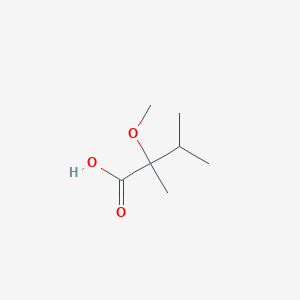
![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
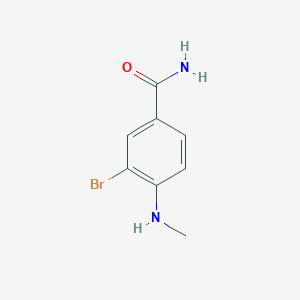
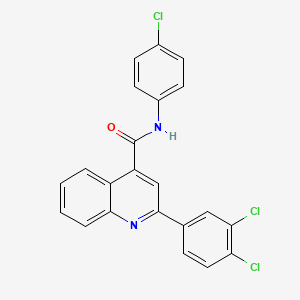
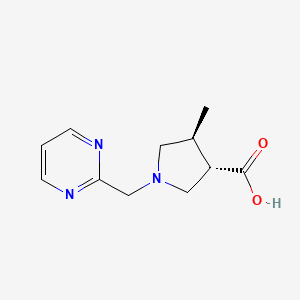
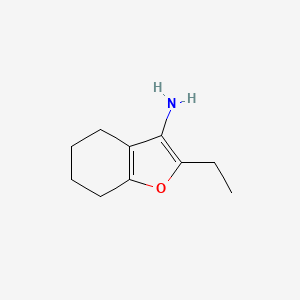
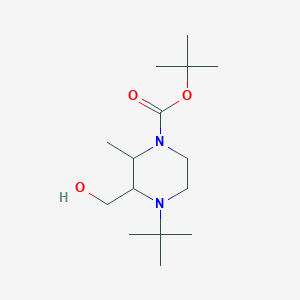
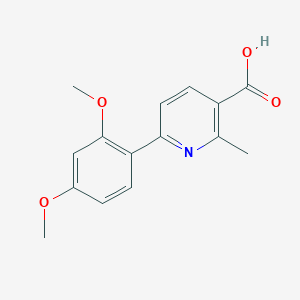
![Rel-(3aS,7aR)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12992281.png)
![2-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B12992287.png)
![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)
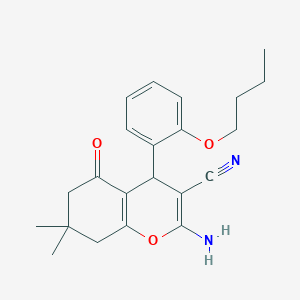
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)
